molecular formula C8H7BrFNO3S B13347495 4-[(Bromoacetyl)amino]benzenesulfonyl fluoride CAS No. 21897-05-2

4-[(Bromoacetyl)amino]benzenesulfonyl fluoride

Cat. No.: B13347495
CAS No.: 21897-05-2
M. Wt: 296.12 g/mol
InChI Key: ZWIZYNOKFWJXHE-UHFFFAOYSA-N
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Description

The sulfonyl fluoride group is highly electrophilic, enabling covalent interactions with nucleophilic residues (e.g., serine in enzymes), while the bromoacetyl group (Br-CH₂-C=O) acts as a reactive handle for alkylation or crosslinking reactions. This dual functionality makes it valuable in medicinal chemistry, proteomics, and materials science .

Properties

CAS No.

21897-05-2

Molecular Formula

C8H7BrFNO3S

Molecular Weight

296.12 g/mol

IUPAC Name

4-[(2-bromoacetyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C8H7BrFNO3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)

InChI Key

ZWIZYNOKFWJXHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoacetamido)benzene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, particularly serine residues in enzymes. This covalent modification can inhibit the activity of the enzyme by blocking the active site or altering the enzyme’s conformation. The sulfonyl fluoride group is particularly reactive towards serine residues, making this compound a potent inhibitor of serine proteases .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents Molecular Formula Key Functional Groups
4-[(Bromoacetyl)amino]benzenesulfonyl fluoride -SO₂F (para), -NH-CO-CH₂Br (para) C₈H₆BrFN₂O₃S (inferred) Sulfonyl fluoride, bromoacetyl amine
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (CAS 30827-99-7) -SO₂F (para), -CH₂-CH₂-NH₂·HCl (para) C₈H₁₀ClFN₂O₂S Sulfonyl fluoride, protonated amine
N-(Bromoacetyl)-4-(trifluoromethyl)aniline (CAS MFCD00067782) -NH-CO-CH₂Br (para), -CF₃ (para) C₉H₆BrF₃NO Bromoacetyl amine, trifluoromethyl
4-[[[[(2-Chloro-4-nitrophenyl)methyl]amino]carbonyl]amino]-3-methylbenzenesulfonyl fluoride (CAS 21322-85-0) -SO₂F (para), urea-linked -NH-CO-NH-(2-chloro-4-nitrophenyl)CH₂, -CH₃ (meta) C₁₅H₁₃ClFN₃O₅S Sulfonyl fluoride, urea, nitro, chloro

Key Observations :

  • Electrophilicity : The sulfonyl fluoride group in the target compound is more reactive toward nucleophiles than sulfonamides (e.g., in ) but less reactive than sulfonyl chlorides .
  • Bromoacetyl vs.
  • Stability : The urea-linked derivative (CAS 21322-85-0) exhibits lower hydrolytic stability due to the nitro group’s electron-deficient nature, whereas the target compound’s bromoacetyl group may hydrolyze under basic conditions .

Mechanistic Insights :

  • The target compound’s bromoacetyl group facilitates irreversible enzyme inhibition (e.g., analogous to affinity labels like iodoacetamide), while sulfonamides () typically act as reversible inhibitors .
  • Fluoride release from sulfonyl fluorides (e.g., under acidic conditions) poses corrosion risks, as noted in 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (), necessitating careful handling .

Biological Activity

4-[(Bromoacetyl)amino]benzenesulfonyl fluoride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C7_{7}H6_{6}BrFNO2_{2}S
  • Molecular Weight : 253.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes. The presence of the bromoacetyl and sulfonyl fluoride groups enhances its reactivity and potential for binding with target biomolecules.

1. Anti-Inflammatory Activity

Research indicates that derivatives of benzenesulfonamide, including those similar to this compound, exhibit notable anti-inflammatory properties. In a study evaluating several benzenesulfonamide derivatives, compounds were shown to significantly inhibit carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents. For instance:

  • Compound Activity : Some derivatives achieved inhibition rates up to 94.69% at specific time intervals post-treatment .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various assays:

  • Minimum Inhibitory Concentrations (MIC) : Research shows that related compounds exhibit MIC values ranging from 6.28 mg/mL to 6.72 mg/mL against various pathogens such as E. coli, S. aureus, and C. albicans .
  • Comparative Efficacy : The compound's activity is comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
PathogenMIC (mg/mL)Compound Type
E. coli6.72Derivative A
S. aureus6.63Derivative B
C. albicans6.63Derivative C
P. aeruginosa6.67Derivative D

3. Anticancer Activity

Emerging studies suggest that compounds similar to this compound may possess anticancer properties:

  • Mechanism : The compound may induce apoptosis in cancer cells through the inhibition of specific pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies have shown that certain sulfonamide derivatives can inhibit cancer cell lines effectively, suggesting a need for further exploration into their mechanisms and efficacy in vivo.

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of the compound:

  • Toxicity Assessments : Preliminary toxicity studies indicate that while some derivatives show minimal adverse effects on biochemical parameters, comprehensive toxicity evaluations are necessary for clinical applications.

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